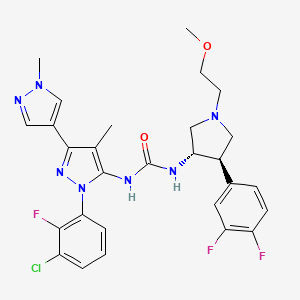

Pyrrolidinyl urea derivative 4

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C28H29ClF3N7O2 |

|---|---|

Molekulargewicht |

588.0 g/mol |

IUPAC-Name |

1-[2-(3-chloro-2-fluorophenyl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]-3-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]urea |

InChI |

InChI=1S/C28H29ClF3N7O2/c1-16-26(18-12-33-37(2)13-18)36-39(24-6-4-5-20(29)25(24)32)27(16)35-28(40)34-23-15-38(9-10-41-3)14-19(23)17-7-8-21(30)22(31)11-17/h4-8,11-13,19,23H,9-10,14-15H2,1-3H3,(H2,34,35,40)/t19-,23+/m0/s1 |

InChI-Schlüssel |

RFVRMWNCZARMFM-WMZHIEFXSA-N |

Isomerische SMILES |

CC1=C(N(N=C1C2=CN(N=C2)C)C3=C(C(=CC=C3)Cl)F)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC(=C(C=C5)F)F)CCOC |

Kanonische SMILES |

CC1=C(N(N=C1C2=CN(N=C2)C)C3=C(C(=CC=C3)Cl)F)NC(=O)NC4CN(CC4C5=CC(=C(C=C5)F)F)CCOC |

Herkunft des Produkts |

United States |

Synthetic Strategies and Methodologies for Pyrrolidinyl Urea Derivative 4 and Its Analogues

Retrosynthetic Analysis of Pyrrolidinyl urea (B33335) derivative 4

A retrosynthetic analysis of Pyrrolidinyl urea derivative 4 reveals a convergent synthetic strategy. The central urea linkage is the key disconnection point, suggesting its formation in a late-stage step of the synthesis. This approach allows for the independent synthesis of two key fragments: a substituted pyrazole (B372694) amine and a functionalized pyrrolidine (B122466) moiety.

The primary disconnection of the urea C-N bond leads to two main precursors: an activated pyrazole intermediate, likely an isocyanate or a carbamate, and a stereochemically defined 3-aminopyrrolidine (B1265635) derivative. The substituted pyrazole itself can be constructed from simpler acyclic precursors through well-established cyclization reactions. The chiral pyrrolidine fragment represents a significant synthetic challenge, requiring a strategy that ensures the correct relative and absolute stereochemistry of its substituents. This often involves the use of chiral pool starting materials or asymmetric synthesis methodologies.

Development and Optimization of Synthetic Pathways to Pyrrolidinyl urea derivative 4

The development of a robust synthetic pathway for Pyrrolidinyl urea derivative 4 has been the subject of considerable research, focusing on efficiency, scalability, and stereocontrol.

The formation of the urea bond is a critical step in the synthesis of Pyrrolidinyl urea derivative 4. A common and efficient method involves the reaction of a pyrazole amine with a carbonylating agent. One such approach utilizes the reaction of an amine with an isocyanate. The isocyanate can be generated in situ from a corresponding carboxylic acid via a Curtius rearrangement or by treating an amine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI). The use of CDI is often preferred due to its lower toxicity.

The synthesis of the pyrazole amine precursor typically involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. The specific substitution pattern on the pyrazole ring is dictated by the choice of these starting materials.

Catalytic approaches are particularly important in controlling the stereochemistry of the pyrrolidine ring. For instance, palladium-catalyzed carboamination reactions have been employed to construct bicyclic ureas from meso-2,5-diallylpyrrolidinyl ureas, demonstrating a powerful method for desymmetrization and the creation of multiple stereocenters Current time information in Bangalore, IN.. While not directly applied to Pyrrolidinyl urea derivative 4 in the available literature, this methodology highlights a potential catalytic strategy for constructing complex pyrrolidinyl scaffolds.

| Reaction Step | Reagents and Conditions | Key Features |

| Urea Formation | Pyrazole amine, Isocyanate or CDI, Aprotic solvent (e.g., THF, DCM) | High-yielding, convergent, can be performed at room temperature. |

| Pyrazole Synthesis | Hydrazine derivative, 1,3-Dicarbonyl compound, Acid or base catalysis | Classic heterocycle synthesis, allows for diverse substitution. |

| Pyrrolidine Synthesis | Chiral starting material (e.g., from amino acids), Asymmetric catalysis | Crucial for establishing stereochemistry. |

Achieving the correct stereochemistry in the pyrrolidine ring is paramount for the biological activity of Pyrrolidinyl urea derivative 4. Stereoselective synthesis methods are therefore a central focus. One established strategy involves starting from a chiral precursor, such as an amino acid like proline or hydroxyproline, which already contains a pyrrolidine ring with defined stereocenters . Functional group manipulations on this existing scaffold can then lead to the desired substituted pyrrolidine.

Another powerful approach is the stereoselective reduction of substituted pyrroles. Heterogeneous catalytic hydrogenation of highly functionalized pyrrole (B145914) systems can lead to the formation of pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step bohrium.com. The directing effect of existing substituents on the pyrrole ring guides the approach of the hydrogen, leading to a specific stereoisomer.

Furthermore, asymmetric catalytic methods, such as the palladium-catalyzed desymmetrizing carboamination mentioned earlier, offer a sophisticated way to control enantioselectivity. In such reactions, a chiral ligand on the palladium catalyst differentiates between two enantiotopic reactive sites on a meso starting material, leading to a preponderance of one enantiomer of the product Current time information in Bangalore, IN..

Divergent Synthesis of Pyrrolidinyl Urea Derivative Libraries

The discovery of Pyrrolidinyl urea derivative 4 as a TrkA inhibitor has spurred the development of divergent synthetic strategies to create libraries of related analogues for structure-activity relationship (SAR) studies. A divergent approach starts from a common intermediate that can be elaborated into a wide range of final products through various chemical transformations.

A key strategy for the divergent synthesis of pyrrolidinyl urea libraries involves preparing a common pyrrolidine precursor with a reactive handle, such as a primary or secondary amine. This common intermediate can then be reacted with a diverse set of activated pyrazole derivatives (e.g., isocyanates or carbamates with different substitution patterns) to generate a library of final compounds. This parallel synthesis approach is amenable to high-throughput techniques.

Gold-catalyzed reactions and dipolar cycloaddition reactions have also been explored for the divergent synthesis of complex heterocyclic systems containing pyrrolidine rings, which can serve as scaffolds for further elaboration into urea derivatives mdpi.com. For example, a dipolarophile-controlled three-component 1,3-dipolar cycloaddition of isatin-derived azomethine ylides can generate a library of functionalized N-fused pyrrolidinyl spirooxindoles with high diastereoselectivity. These scaffolds can then be further modified to introduce the urea functionality.

| Divergent Strategy | Key Intermediate | Library Generation |

| Parallel Urea Formation | Stereodefined aminopyrrolidine | Reaction with a library of substituted pyrazole isocyanates/carbamates. |

| Scaffold-Based Approach | Functionalized pyrrolidinyl scaffold | A series of chemical modifications to introduce diversity at multiple positions. |

Purification and Isolation Methodologies for Pyrrolidinyl urea derivative 4

The final step in the synthesis of Pyrrolidinyl urea derivative 4 is its purification and isolation to achieve the high degree of purity required for biological testing. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.

A standard method for the purification of pyrrolidinyl urea derivatives is column chromatography on silica (B1680970) gel. A solvent system of appropriate polarity, often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane/methanol, is used to elute the compound from the column, separating it from unreacted starting materials and by-products.

For compounds that are crystalline solids, recrystallization is a powerful purification technique. This involves dissolving the crude product in a hot solvent in which it has high solubility and then allowing the solution to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent.

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is often used for the final purification of small quantities of the compound to achieve very high purity (>98%). In this technique, a C18-functionalized silica column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

The purity and identity of the final compound are confirmed by a combination of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Mass Spectrometry (MS): To determine the molecular weight.

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Structure Activity Relationship Sar Studies of Pyrrolidinyl Urea Derivative 4

Systematic Modification of the Pyrrolidinyl Moiety and its Influence on Biological Interactions

The pyrrolidinyl group, a five-membered nitrogen heterocycle, is a crucial component of Pyrrolidinyl urea (B33335) derivative 4, contributing to its stereochemistry and three-dimensional shape due to the non-planarity of the ring. nih.gov SAR studies have demonstrated that while the core scaffold is important, the specific nature of this amine substituent can be varied to a degree while retaining or modifying activity.

Initial investigations into the SAR of compound 4 revealed that a tertiary amine at the terminal position was more favorable for activity than a secondary amine. acs.org Further studies on related pyrimidinyl biphenyl (B1667301) urea analogues explored the impact of altering the size and nature of this cyclic amine. When the pyrrolidinyl group was enlarged to a six-membered piperidinyl ring, the resulting compound (8q) exhibited a comparable binding affinity (KB) to a potent pyrrolidinyl-containing analogue (8d). nih.gov However, the binding cooperativity factor (α) was slightly reduced. nih.gov This suggests that the receptor's binding pocket can accommodate slightly larger rings than pyrrolidine (B122466).

Exploration extended to acyclic amino substituents, indicating that a cyclic system is not an absolute requirement for activity. acs.orgnih.gov The N,N-diethyl amino analogue (8r) was found to preserve the activity of the potent pyrrolidinyl compound 8d, whereas smaller dialkyl groups like N,N-dimethyl were less optimal. nih.gov This indicates a preference for dialkyl amino groups where the alkyl chains are larger than a methyl group. nih.gov

Table 1: Influence of Amine Moiety Modification on CB1 Receptor Binding Affinity

Data compares analogues of a closely related pyrimidinyl biphenyl urea scaffold, highlighting the effects of modifying the terminal amine group that corresponds to the pyrrolidinyl moiety in derivative 4. nih.gov

| Compound | Amine Moiety | Binding Affinity (KB, nM) | Binding Cooperativity (α) |

|---|---|---|---|

| 8d | Pyrrolidinyl | 49.1 | 4.6 |

| 8q | Piperidinyl | 66.4 | 3.2 |

| 8r | N,N-Diethylamino | Data not available for direct comparison in this format, but activity is preserved relative to 8d | Data not available for direct comparison in this format, but activity is preserved relative to 8d |

Exploration of Substituent Effects on the Urea Linkage and Adjacent Scaffolds

The urea linkage and its adjacent phenyl scaffold are pivotal for the biological activity of Pyrrolidinyl urea derivative 4. The urea group itself is a key pharmacophoric element, capable of forming multiple stable hydrogen bonds with protein targets due to its dual nature as a hydrogen bond donor and acceptor. nih.govresearchgate.net This interaction is often fundamental to the potency and selectivity of urea-containing compounds. nih.gov

SAR studies on derivative 4 have specifically focused on the 4-chlorophenyl group. acs.org The substituent at the 4-position of this phenyl ring has a profound impact on activity, suggesting it engages in specific interactions within a binding pocket. acs.org Removal of the chloro substituent to give the unsubstituted phenyl analog (26) resulted in a five-fold decrease in activity, indicating a preference for substitution at this position. acs.org

To probe the nature of this preference, a series of analogues with varying electronic properties at the 4-position were synthesized and tested. The results show that electron-withdrawing groups generally confer good potency. acs.org The fluoro (27) and cyano (29) analogues were the most active in the series, displaying potency similar to or even greater than the parent chloro compound 4. acs.org For instance, the 4-cyano analog 29 showed a 3-fold increase in potency in enhancing radioligand binding compared to derivative 4. acs.org

Table 2: Effect of 4-Position Phenyl Substituents on Biological Activity

Comparison of biological activity for analogues of derivative 4 with different substituents on the terminal phenyl ring. acs.org

| Compound | Substituent (at 4-position) | Binding Enhancement (EC50, nM) | Calcium Mobilization (IC50, nM) |

|---|---|---|---|

| 4 | -Cl | 167 | 30 |

| 26 | -H | Data not available | 152 |

| 27 | -F | Data not available | 32 |

| 29 | -CN | 55.2 | 33 |

Conformational Analysis and its Correlation with SAR of Pyrrolidinyl urea derivative 4

The three-dimensional structure of Pyrrolidinyl urea derivative 4 is a critical determinant of its biological function. Conformational analysis focuses on the spatial arrangement of the molecule, which is influenced by the pyrrolidine ring, the urea linkage, and the aromatic systems.

The pyrrolidine ring is not flat; it exists in a state of "pseudorotation" between various puckered conformations, often described as "envelope" and "twist" forms. nih.govbeilstein-journals.org The specific pucker adopted by the ring is influenced by its substituents. nih.gov This is significant because locking the pyrrolidine into a particular conformation can enhance binding to a biological target by pre-organizing the molecule into its bioactive shape, thus improving pharmacological efficacy. nih.gov

The urea moiety also has defined conformational preferences. N,N'-disubstituted ureas can exist in several conformations, with the trans,trans form often being the most stable in solution and solid states for diaryl ureas. nih.gov The introduction of substituents can shift this preference. nih.gov The dihedral angle between the planar urea group and the adjacent aromatic rings is another important factor that can be influenced by substituents, potentially through the formation of intramolecular hydrogen bonds. nih.gov This conformational preorganization can affect how the molecule presents its hydrogen-bonding groups and aromatic faces to its receptor target. While specific conformational studies on derivative 4 are not detailed in the provided results, the principles from related structures strongly suggest that its activity is dependent on a specific low-energy conformation that optimizes the spatial orientation of its key binding elements. nih.govnih.gov

Identification and Delineation of Pharmacophoric Elements within Pyrrolidinyl urea derivative 4

A pharmacophore model for Pyrrolidinyl urea derivative 4 identifies the essential structural features required for its biological activity. Based on the SAR data, a clear set of pharmacophoric elements can be delineated.

Hydrogen Bond Donor/Acceptor: The central urea group is the primary hydrogen bonding element. nih.gov Its N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This dual capability allows for robust and specific anchoring to amino acid residues within the receptor's binding site. researchgate.net

Hydrophobic/Aromatic Region with an Electron-Withdrawing Feature: The terminal 4-chlorophenyl group serves as a key hydrophobic region that likely fits into a corresponding pocket on the target protein. acs.org The SAR data strongly indicates that this interaction is enhanced by an electron-withdrawing substituent (e.g., Cl, F, CN) at the para-position, making this a critical pharmacophoric point. acs.org

Aromatic Scaffolding: The two phenyl rings (one part of the biphenyl system and the other substituted with chlorine) and the central pyridine (B92270) ring act as a rigid scaffold that properly orients the other pharmacophoric features in three-dimensional space for optimal receptor engagement.

Together, these elements—a hydrogen-bonding urea core, a specifically substituted hydrophobic aromatic ring, and a terminal tertiary amine on a heterocyclic scaffold—constitute the essential pharmacophore of Pyrrolidinyl urea derivative 4.

Mechanistic Investigations at the Molecular and Cellular Level for Pyrrolidinyl Urea Derivative 4

Elucidation of Specific Molecular Target(s) and Binding Partners of PSNCBAM-1

Scientific investigations have identified the primary molecular target of PSNCBAM-1 as the Cannabinoid Receptor 1 (CB1), a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. escholarship.orgnih.gov

Enzyme Inhibition Kinetics and Characterization

While the principal activity of PSNCBAM-1 is centered on receptor modulation, some studies have explored its potential to inhibit enzymes. Research has indicated that PSNCBAM-1 can inhibit the fatty acid amide hydrolase (FAAH) enzyme with an IC50 value of 2.1 µM. nih.gov However, comprehensive enzyme inhibition kinetic studies and detailed characterization of its effects on a broader range of enzymes are not extensively documented in the current scientific literature. The compound has been shown to have no significant inhibitory activity on monoacylglycerol lipase (B570770) (MAGL) or anandamide (B1667382) cellular uptake. nih.gov

Receptor Binding Affinity and Selectivity Profiling

PSNCBAM-1 exhibits a distinct binding profile, acting as an allosteric modulator of the CB1 receptor. escholarship.orgnih.gov It does not bind to the primary (orthosteric) site where endogenous cannabinoids like anandamide bind, but rather to a separate, allosteric site on the receptor. nih.gov This interaction modulates the binding and/or efficacy of orthosteric ligands.

The compound shows a paradoxical effect: it is a positive allosteric modulator (PAM) of agonist binding, meaning it increases the binding affinity of CB1 receptor agonists like CP55,940. nih.govnih.gov In one study, PSNCBAM-1 was found to dose-dependently increase the binding of [3H]CP55,940 by 58% with an EC50 of 14.4 nM. nih.gov However, functionally, it acts as a negative allosteric modulator (NAM), antagonizing the signaling initiated by these agonists. escholarship.orgnih.gov

PSNCBAM-1 demonstrates high selectivity for the CB1 receptor, with no significant binding or effect observed at the Cannabinoid Receptor 2 (CB2). rndsystems.comtocris.com

| Receptor/Enzyme | Ligand/Substrate | Effect | Potency (IC50/EC50) |

| CB1 Receptor | CP55,940 | Negative Allosteric Modulator (functional inhibition) | 45 nM rndsystems.comtocris.com |

| CB1 Receptor | WIN 55,212-2 | Negative Allosteric Modulator (functional inhibition) | 209 nM rndsystems.comtocris.com |

| CB1 Receptor | [3H]CP55,940 | Positive Allosteric Modulator (binding enhancement) | 14.4 nM (EC50) nih.gov |

| CB2 Receptor | - | No significant effect | >10 µM acs.org |

| Fatty Acid Amide Hydrolase (FAAH) | Anandamide | Inhibition | 2.1 µM (IC50) nih.gov |

| Monoacylglycerol Lipase (MAGL) | - | No significant inhibition | >10 µM nih.gov |

Analysis of Downstream Signaling Pathway Modulation by PSNCBAM-1

As a negative allosteric modulator of CB1 receptor function, PSNCBAM-1 significantly impacts downstream signaling pathways. It has been shown to inhibit agonist-induced G-protein coupling. escholarship.orgnih.gov Specifically, it reverses the stimulation of [35S]GTPγS binding induced by agonists such as CP55,940 and anandamide in both recombinant cells and rat cerebellar membranes. nih.gov

Furthermore, PSNCBAM-1 antagonizes the inhibition of adenylyl cyclase, thereby reversing the agonist-induced decrease in cyclic AMP (cAMP) levels. nih.gov Studies have demonstrated that PSNCBAM-1 can completely reverse the inhibition of forskolin-stimulated cAMP accumulation caused by CB1 agonists. nih.gov

Interestingly, some research suggests that PSNCBAM-1 exhibits biased signaling. While it antagonizes G-protein-dependent pathways, it has been shown to be involved in β-arrestin-mediated signaling, such as the phosphorylation of ERK1/2. escholarship.orgnih.gov This indicates that the compound can selectively modulate different signaling arms downstream of the CB1 receptor. In calcium mobilization assays, PSNCBAM-1 and its analogs have been shown to dose-dependently reduce the Emax of the agonist curve, confirming their negative allosteric modulator characteristics. acs.orgresearchgate.net

Cellular Uptake, Distribution, and Subcellular Localization Studies of PSNCBAM-1

Detailed studies focusing specifically on the cellular uptake, distribution, and subcellular localization of PSNCBAM-1 are not widely available in the published scientific literature. The majority of research has concentrated on its pharmacological effects at the receptor level rather than its cellular pharmacokinetics. One study did note the exploration of subcellular localization of the CB1 receptor itself, but not the allosteric modulator. semanticscholar.org

Investigations into Molecular Recognition Events and Interaction Motifs

Molecular modeling and structure-activity relationship (SAR) studies have provided insights into the molecular recognition events between PSNCBAM-1 and the CB1 receptor. These studies suggest that the compound binds to an allosteric site that is topographically distinct from the orthosteric binding pocket. nih.gov

Key interaction motifs have been identified through computational docking studies. These include:

π-stacking interactions: The aromatic rings of PSNCBAM-1, specifically the chlorophenyl and pyridyl groups, are believed to form π-stacking interactions with aromatic residues in the allosteric binding pocket, such as tryptophan (W241) and histidine (H154). nih.gov

Hydrogen bonding: The urea (B33335) functionality of PSNCBAM-1 is a crucial element for molecular recognition, potentially forming hydrogen bonds with residues like histidine (H154), glycine (B1666218) (G157), and serine (S158) within the receptor. nih.govresearchgate.net

SAR studies have further elucidated the importance of different structural components of PSNCBAM-1:

The pyrrolidinyl group can be replaced by a non-cyclic dimethylamino group, suggesting that a tertiary amine at this position is favorable for activity. escholarship.org

An electron-withdrawing substituent at the 4-position of the chlorophenyl ring is preferred, with a cyano group showing greater potency than the chloro group. escholarship.org

The central urea moiety appears to be critical, as its replacement with an amide group has been shown to abolish the allosteric effects. nih.gov

These molecular interactions are thought to stabilize a conformation of the CB1 receptor that increases the binding affinity for agonists but prevents the conformational changes necessary for G-protein activation, thus explaining its paradoxical PAM/NAM profile.

Computational Approaches in the Study of Pyrrolidinyl Urea Derivative 4

Molecular Docking Simulations for Ligand-Target Interaction Prediction of Pyrrolidinyl urea (B33335) derivative 4

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein, thereby providing insights into its binding affinity and mechanism of action. ijpsr.com For pyrrolidinyl urea derivatives, docking studies have been instrumental in identifying potential biological targets and clarifying the structural basis for their activity. smolecule.com

Research on various urea derivatives highlights that the urea moiety is frequently involved in forming crucial hydrogen bonds with amino acid residues within the active site of target proteins, enhancing binding affinity. mdpi.com For instance, in studies of urea derivatives targeting enzymes, the carbonyl oxygen of the urea group has been shown to form hydrogen bonds with residues such as Tyrosine. ijpsr.com The pyrrolidine (B122466) ring can also contribute significantly to binding, potentially enhancing solubility and participating in hydrogen bonding or hydrophobic interactions.

Docking simulations on related pyrrolidin-2-one derivatives targeting acetylcholinesterase (AChE) have yielded high-precision docking scores, indicating strong binding affinities. nih.gov These studies often compare the docking scores of novel compounds to known inhibitors to gauge their potential. For example, some derivatives showed more favorable docking scores (e.g., -18.59) than the standard drug Donepezil (-17.257), suggesting a higher predicted binding affinity. nih.gov

Table 1: Representative Molecular Docking Results for Urea and Pyrrolidine Derivatives

| Compound Class | Target Protein | Docking Score (Example) | Key Interacting Residues (Example) |

|---|---|---|---|

| 1,3-Disubstituted Ureas | Epoxide Hydrolase | -8.03 (G-score) | TYR381, TYR465 ijpsr.com |

| Pyrrolidin-2-one Derivatives | Acetylcholinesterase (4EY7) | -18.59 | Not specified nih.gov |

| ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl Derivatives | GPBAR1 | Not specified | Glu169, Asn93, Tyr240 researchgate.net |

This table contains representative data from studies on related compounds to illustrate the application of molecular docking.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling of Pyrrolidinyl urea derivative 4

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like Pyrrolidinyl urea derivative 4. rsc.orgrsdjournal.org These methods provide a deep understanding of the molecule's three-dimensional structure, charge distribution, and orbital energies, which are fundamental to its reactivity and interaction with biological targets. researchgate.net

Calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to model the electronic structure. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

NBO (Natural Bond Orbital) analysis is another quantum chemical technique used to understand intramolecular interactions, such as n → π* and π → π* transitions, which can be crucial for the stabilization of the molecule's conformation. researchgate.net For urea derivatives, DFT can also be used to calculate adsorption energies on surfaces, which is relevant in fields like corrosion inhibition, by modeling the interaction between the urea moiety's heteroatoms (N, O) and metal surfaces.

This table illustrates common parameters derived from quantum chemical calculations.

Molecular Dynamics Simulations to Investigate Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of these interactions over time. nih.gov For Pyrrolidinyl urea derivative 4 and its analogues, MD simulations are crucial for validating docking results and assessing the conformational dynamics of the ligand-receptor complex. researchgate.netscispace.com

Simulations are typically run for extended periods (e.g., 100 nanoseconds) to observe the behavior of the complex in a simulated physiological environment. nih.govfrontiersin.org Key metrics analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone atoms from their initial position, indicating the structural stability of the complex. Stable RMSD values suggest a stable binding complex. researchgate.netfrontiersin.org

Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of individual amino acid residues. Higher fluctuations in the active site can indicate induced-fit mechanisms or instability, while low fluctuations suggest stable interactions. researchgate.netfrontiersin.org

Radius of Gyration (Rg): This parameter reflects the compactness of the protein structure. A consistent Rg value over the simulation time suggests that the protein maintains its folded state upon ligand binding. researchgate.net

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are monitored to confirm the stability of key binding interactions predicted by docking. researchgate.net

In studies of related urea derivatives, MD simulations have confirmed the stability of ligand-protein complexes, with consistent RMSD values and the maintenance of crucial hydrogen bonds throughout the simulation. researchgate.netresearchgate.net

Table 3: Common Output Parameters from Molecular Dynamics Simulations

| Parameter | Description | Implication for Binding |

|---|---|---|

| RMSD | Measures the deviation of atomic positions over time. | Low, stable values indicate a stable complex. frontiersin.org |

| RMSF | Measures the fluctuation of individual residues. | Reveals flexible regions and stable interaction points. frontiersin.org |

| Radius of Gyration (Rg) | Indicates the compactness of the complex. | Consistent values suggest structural stability. researchgate.net |

This table outlines key metrics used to analyze the results of MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction of Pyrrolidinyl urea derivative 4 Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For analogues of Pyrrolidinyl urea derivative 4, QSAR models can predict the activity of newly designed compounds, thereby guiding synthetic efforts toward more potent molecules. nih.gov

The development of a robust QSAR model involves several steps. First, a dataset of compounds with known activities is compiled. nih.gov Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Shape flexibility index, electrostatic parameters (e.g., dipole moment). nih.gov

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that correlates these descriptors with the observed biological activity. nih.gov The predictive power of the QSAR model is validated using statistical parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q² or r²(CV)). nih.gov

A study on pyrrolidine analogues acting as DPP-IV inhibitors successfully developed robust QSAR models that highlighted the importance of shape flexibility, specific atom E-state indices, and electrostatic parameters in determining the inhibitory activity. nih.gov

Table 4: Key Components and Validation Metrics of a QSAR Model

| Component | Description | Example |

|---|---|---|

| Molecular Descriptors | Numerical representations of a molecule's properties. | Shape flexibility index, Dipole moment nih.gov |

| Statistical Method | Algorithm used to build the predictive model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) nih.gov |

| r² (Squared Correlation Coefficient) | A measure of how well the model fits the training data. | Values closer to 1 indicate a better fit. nih.gov |

This table describes the fundamental elements of a QSAR study.

In Silico ADME Prediction Methodologies (excluding human clinical or safety implications)

In addition to predicting biological activity, computational methods are used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govnih.gov These in silico ADME predictions are vital for filtering out compounds that are likely to have poor pharmacokinetic profiles early in the discovery process.

Several well-established guidelines and models are used for ADME prediction:

Lipinski's Rule of Five: This rule assesses drug-likeness based on properties like molecular weight (< 500 Da), logP (< 5), number of hydrogen bond donors (< 5), and number of hydrogen bond acceptors (< 10). nih.gov Compounds that adhere to this rule are more likely to be orally bioavailable.

Veber's Rule: This provides additional criteria for oral bioavailability, focusing on the number of rotatable bonds (≤ 10) and the polar surface area (PSA ≤ 140 Ų). researchgate.net

Physicochemical Properties: Other important properties predicted include aqueous solubility, blood-brain barrier (BBB) penetration, and interaction with key metabolic enzymes or transport proteins. nih.govfrontiersin.org

Studies on various pyrrolidine and urea derivatives have utilized these in silico tools to evaluate their drug-likeness and pharmacokinetic potential. nih.govresearchgate.net For example, a QSAR study on DPP-IV inhibitors also employed Lipinski's rule, finding that the compounds had a sound predicted pharmacokinetic profile. nih.gov

Table 5: Common In Silico ADME and Physicochemical Property Predictions

| Property/Rule | Description | Importance |

|---|---|---|

| Lipinski's Rule of Five | Assesses drug-likeness for oral bioavailability. | Early filter for potential oral drug candidates. nih.gov |

| Veber's Rule | Additional criteria for oral bioavailability. | Complements Lipinski's rule, focusing on molecular flexibility and polarity. researchgate.net |

| Polar Surface Area (PSA) | Sum of surfaces of polar atoms. | Correlates with membrane permeability. |

| logP / logD | Measures lipophilicity. | Affects solubility, absorption, and distribution. nih.gov |

| Aqueous Solubility | Predicts how well a compound dissolves in water. | Crucial for absorption and formulation. |

This table summarizes key in silico predictions for ADME-related properties.

Assessment of Biological Activity and Target Engagement for Pyrrolidinyl Urea Derivative 4

In Vitro Assay Development and High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic candidates. researchgate.net For a compound like Pyrrolidinyl urea (B33335) derivative 4, HTS methodologies are designed to specifically measure its interaction with Trk kinases.

Cell-Free Biochemical Assays for Enzyme/Receptor Activity Assessment

The initial evaluation of a potential kinase inhibitor like Pyrrolidinyl urea derivative 4 typically involves cell-free biochemical assays. These assays directly measure the compound's ability to inhibit the enzymatic activity of the purified Trk kinase isoforms (TrkA, TrkB, and TrkC). nih.govmdpi.com This approach provides a clean assessment of the compound's potency and selectivity without the complexities of a cellular environment.

A common method is the luminescent kinase assay , which measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition by the test compound. For example, the TRKB Kinase Assay Kit is designed for screening and profiling applications using such a principle. mdpi.com

Another widely used format is a radiometric biochemical kinase assay . This method quantifies the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) onto a substrate peptide by the kinase. A reduction in radioactivity on the substrate in the presence of the compound indicates inhibitory activity. For instance, the anti-tumor activity of AZD4547 against cancer cells with NTRK1 fusion was initially confirmed through its direct inhibition of TrK isotypes in in vitro radiometric biochemical kinase assays. google.com

The results from these assays are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Illustrative Data from Biochemical Assays for Trk Inhibitors This table presents example data for illustrative purposes, as specific data for Pyrrolidinyl urea derivative 4 is not publicly available.

| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |

|---|---|---|---|---|

| AZD4547 | 18.7 | 22.6 | 2.9 | google.com |

| Entrectinib | 3 | 3 | 1 | google.com |

| Larotrectinib | 5 | 11 | 4 | nih.gov |

| JND4135 | 2.79 | 3.19 | 3.01 | mdpi.com |

Cell-Based Functional Assays for Cellular Response Profiling

Following promising results in biochemical assays, the activity of Pyrrolidinyl urea derivative 4 would be evaluated in cell-based functional assays. These assays provide a more biologically relevant context by assessing the compound's effects within a living cell, taking into account factors like cell permeability and off-target effects. nih.govnih.gov

Reporter gene assays are a common high-throughput method. nih.gov For Trk inhibitors, cell lines can be engineered to express a Trk receptor and a reporter gene (e.g., luciferase or β-lactamase) linked to a downstream signaling pathway, such as the NFAT (nuclear factor of activated T-cells) pathway. nih.gov Inhibition of Trk activity by a compound would lead to a decrease in the reporter signal.

Cell viability and proliferation assays are also crucial. nih.gov These assays measure the ability of a compound to inhibit the growth of cancer cell lines that are known to be dependent on Trk signaling. For example, the KM12 human colorectal carcinoma cell line, which harbors a TPM3-NTRK1 gene fusion, is a well-established model for testing Trk inhibitors. wipo.int The GI50 (concentration for 50% growth inhibition) is a key metric derived from these assays.

Phosphorylation assays within cells are used to directly measure the inhibition of Trk autophosphorylation and the phosphorylation of its downstream signaling proteins like PLCγ1 and AKT. wipo.int Western blotting is a traditional method for this, while more high-throughput options like AlphaLISA® can also be employed. wipo.int

Table 2: Illustrative Data from Cell-Based Assays for Trk Inhibitors This table presents example data for illustrative purposes, as specific data for Pyrrolidinyl urea derivative 4 is not publicly available.

| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Entrectinib | KM12 (TPM3-NTRK1 fusion) | Cell Viability | GI50 | 26 nM | wipo.int |

| AZD4547 | KM12 (TPM3-NTRK1 fusion) | Cell Viability | GI50 | 49.74 nM | google.com |

| Larotrectinib | KM12 (TPM3-NTRK1 fusion) | Cell Viability | GI50 | 31.64 nM | google.com |

Target Engagement Assays in Relevant Biological Systems

Confirming that a compound binds to its intended target within a cellular or in vivo environment is a critical step known as target engagement. acs.org This provides direct evidence of the compound's mechanism of action.

Cellular Thermal Shift Assay (CETSA®) is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding. googleapis.com The principle is that a protein bound to a compound will be more resistant to heat-induced denaturation. This method can be adapted to a high-throughput format.

NanoBRET™ Target Engagement Assays are a live-cell method that uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein. google.com This assay requires engineering the target protein with a NanoLuc® luciferase and using a fluorescent tracer that binds to the same target. A competing compound like Pyrrolidinyl urea derivative 4 would displace the tracer, leading to a decrease in the BRET signal.

ELISA-based phosphorylation assays can also serve as a measure of target engagement. acs.orgmerckmillipore.com By quantifying the reduction in NGF-induced TrkA phosphorylation in tissues like skin biopsies from treated animals, researchers can confirm that the inhibitor has reached its target and is exerting a biological effect. acs.orgmerckmillipore.com

Phenotypic Screening Strategies for Identification of Biological Effects

Phenotypic screening involves testing compounds in cell-based or organism-based models that recapitulate aspects of a disease, without a preconceived bias for a specific molecular target. nih.gov This approach can uncover novel mechanisms of action and identify compounds that produce a desired biological outcome.

For a compound like Pyrrolidinyl urea derivative 4, a phenotypic screen could involve assessing its effect on a panel of cancer cell lines with and without NTRK gene fusions. nih.gov A desired phenotype would be the selective inhibition of proliferation in the NTRK-fusion positive cells.

Another phenotypic approach is to screen for the inhibition of processes that are downstream of Trk signaling, such as neurite outgrowth in neuronal cell lines or the formation of tube-like structures by endothelial cells in an angiogenesis assay. nih.gov High-content imaging can be used to quantify these complex cellular phenotypes in a high-throughput manner. For instance, a high-content imaging-based screening system using cell lines expressing fluorescently tagged NTRK fusion proteins can identify inhibitors that disrupt the formation of oncogenic protein condensates. google.com

Methodological Approaches for In Vivo Biological Evaluation (Non-Therapeutic Outcomes Focused)

In vivo studies are essential to understand a compound's behavior in a whole organism. While therapeutic outcomes are the ultimate goal, initial in vivo studies focus on confirming target engagement and establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Xenograft models are a common tool, where human tumor cells (e.g., KM12 cells with a TRK fusion) are implanted into immunocompromised mice. nih.gov Following administration of the test compound, tumor tissue can be collected to assess target engagement, for example, by measuring the inhibition of TrkA phosphorylation via ELISA or Western blot. wipo.intacs.org

Pharmacodynamic (PD) biomarker assays are developed to measure the biological effect of the drug in accessible tissues. For Trk inhibitors, this could involve taking skin biopsies to measure the inhibition of NGF-induced TrkA phosphorylation, providing a translatable biomarker of target engagement that can be used in both preclinical models and clinical studies. acs.orgmerckmillipore.com

Radiolabeled versions of the compound can be used in Positron Emission Tomography (PET) imaging studies to non-invasively visualize and quantify target engagement in living animals, including in the brain. merckmillipore.com This can provide valuable information on the compound's ability to cross the blood-brain barrier and engage with Trk receptors in the central nervous system.

These non-therapeutic in vivo evaluations are critical for understanding the dose and exposure levels required to achieve the desired biological effect on the target, which is essential information for designing subsequent efficacy studies.

Strategic Approaches for Lead Optimization and Analogue Development of Pyrrolidinyl Urea Derivative 4

Design Principles for Next-Generation Pyrrolidinyl urea (B33335) derivative 4 Analogues

Key design principles for creating next-generation analogues include:

Bioisosteric Replacement: A common strategy involves replacing parts of the molecule with other chemical groups that have similar physical or chemical properties. In studies of related compounds, the pyrrolidine (B122466) ring has been compared with and replaced by piperidine. For some targets, piperidyl ureas were found to be more potent than the corresponding pyrrolidyl ureas, while for other molecular scaffolds, the opposite was true, demonstrating that the choice of the saturated heterocycle is target-dependent. core.ac.uk

Conformational Constraint and Stereochemistry: The pyrrolidine ring's puckered conformation can be controlled by substituents, which in turn affects the spatial orientation of other functional groups and their interaction with a target protein. nih.gov The synthesis of specific stereoisomers (enantiomers or diastereomers) is a critical design principle, as biological systems are chiral. Research has shown that different enantiomers of a pyrrolidinyl urea derivative can have vastly different potencies, with one stereoisomer often being responsible for the majority of the desired biological activity. core.ac.uk

Modulation of Physicochemical Properties: Substituents are strategically added to the aromatic rings or the pyrrolidine moiety to fine-tune properties like solubility, lipophilicity, and metabolic stability. For instance, incorporating polar groups can enhance solubility, while fluorination can modulate binding affinity and block sites of metabolic degradation. core.ac.uknih.gov In the optimization of a related diarylurea, 1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1), which was designated compound 4 in its initial study, modifications to the peripheral aromatic rings were key to improving its pharmacological profile. acs.org

Strategies for Modulating Binding Affinity and Selectivity of Pyrrolidinyl urea derivative 4

To enhance the binding affinity (potency) and selectivity of pyrrolidinyl urea derivatives, medicinal chemists employ targeted modifications based on SAR data. These strategies aim to optimize the interactions between the ligand and its biological target, often a protein kinase or receptor. bindingdb.org

Aromatic Ring Substitution: The addition of substituents, particularly electron-withdrawing groups like fluorine or cyano groups, to the aromatic portions of the molecule can significantly impact binding. In studies on a thiazole-based pyrrolidinyl urea (compound 44 ), adding a fluorine atom to the phenyl ring enhanced potency. nih.gov Specifically, the 2-fluoro and 3-fluoro analogues (67 and 68 ) showed more than a twofold increase in potency, whereas the 4-fluoro isomer (69 ) did not, highlighting the sensitivity of the interaction to substituent position. nih.gov Similarly, for the allosteric modulator PSNCBAM-1 (compound 4 ), replacing the 4-chloro group with a 4-cyano group resulted in a threefold increase in potency for its target. acs.org

Stereochemical Optimization: The separation and testing of individual stereoisomers is a powerful strategy. In the development of benzothiazole-based ureas, the (S)-enantiomer of a 3-fluoro-pyrrolidyl derivative (57 ) proved to be the most active stereoisomer, being nearly 10 times more potent than its corresponding (R)-enantiomer (56 ). core.ac.uk This indicates a highly specific stereochemical requirement for optimal binding to the target.

Scaffold Hopping and Ring Modification: Replacing core ring systems can lead to improved selectivity and novel intellectual property. In the development of analogues of PSNCBAM-1, the central pyridine (B92270) ring was replaced with a pyrimidine (B1678525) ring. nih.gov This modification, combined with optimization of other substituents, led to new compounds that retained comparable binding affinity to the original lead. nih.gov Furthermore, modifications on the pyrrolidine ring itself, such as the introduction of fluorine, have been explored. While a single fluoro-substituent on the pyrrolidine ring of a benzothiazole (B30560) urea slightly enhanced potency, the 3,3-difluoro analogue was over 10 times less active, suggesting that steric or electronic effects from multiple fluorines can be detrimental to binding in some cases. core.ac.uk

| Compound ID | Base Scaffold | Modification | Observed Effect on Activity | Reference |

| 67 & 68 | Pyrrolidinyl urea 44 | 2-Fluoro & 3-Fluorophenyl substitution | >2-fold increase in potency vs. 44 | nih.gov |

| 69 | Pyrrolidinyl urea 44 | 4-Fluorophenyl substitution | No enhancement in potency vs. 44 | nih.gov |

| 29 | Diarylurea 4 (PSNCBAM-1) | 4-Cyano substitution on phenyl ring | 3-fold increase in potency vs. 4 | acs.org |

| 57 | 3-Fluoro-pyrrolidyl urea | (S)-enantiomer | ~10-fold more potent than (R)-enantiomer 56 | core.ac.uk |

| 58 | Pyrrolidyl urea 54 | 3,3-Difluoro substitution on pyrrolidine ring | >10-fold less active than 54 | core.ac.uk |

Chemoinformatics and Fragment-Based Design in Relation to Pyrrolidinyl urea derivative 4 Derivatives

Modern drug discovery increasingly relies on computational techniques to accelerate the identification and optimization of lead compounds. Chemoinformatics and fragment-based drug discovery (FBDD) are powerful strategies that are highly relevant to the development of complex molecules like pyrrolidinyl urea derivatives.

Fragment-Based Drug Discovery (FBDD) is a well-established method for finding new lead compounds. researchoutreach.org The process begins by screening libraries of very small, low-molecular-weight molecules, known as fragments, for weak but high-quality binding to a biological target. researchoutreach.org Because of their small size, fragments can explore chemical space efficiently and often form highly optimized interactions with a specific sub-pocket of the target's binding site.

Once active fragments are identified, they serve as starting points for building a more potent molecule through several strategies:

Fragment Growing: A single fragment is elaborated with additional functional groups to extend its interactions into adjacent regions of the binding site.

Fragment Linking: Two or more fragments that bind to different, nearby sites are connected with a chemical linker to create a single, high-affinity molecule.

Fragment Merging: Overlapping fragments are combined into a novel, single compound that incorporates the key features of the parent fragments. A "merging by design" strategy has been successfully used to develop potent kinase inhibitors without requiring X-ray crystal structures of the initial fragments bound to their target. researchoutreach.org

For a class of molecules like pyrrolidinyl urea derivatives, which are often developed as kinase inhibitors, FBDD is a particularly suitable approach. bindingdb.org The pyrrolidine, urea, and various aromatic components can be viewed as fragments themselves. A hypothetical FBDD campaign could involve screening for fragments that bind to the hinge region, the DFG motif, or allosteric pockets of a target kinase. Hits could then be grown or merged to generate novel pyrrolidinyl urea scaffolds with high potency and selectivity. Chemoinformatics tools are essential throughout this process for managing chemical libraries, predicting fragment binding modes through molecular docking simulations, and guiding the design of merged or grown compounds with desirable drug-like properties.

Future Directions and Unaddressed Research Avenues for Pyrrolidinyl Urea Derivative 4

The exploration of pyrrolidinyl urea (B33335) derivatives has opened promising avenues in medicinal chemistry. However, to fully realize the therapeutic potential of specific compounds like Pyrrolidinyl urea derivative 4, further focused research is essential. The future of this research lies in leveraging advanced technologies to build a more comprehensive understanding of its biological interactions and in addressing the remaining questions about its activity and potential.

Q & A

Q. What are the established synthetic routes for pyrrolidinyl urea derivative 4, and what challenges arise in achieving high purity?

Methodological Answer: Pyrrolidinyl urea derivative 4 is typically synthesized via nucleophilic substitution or Claisen rearrangement reactions. For example, substituting at the C4 position of pyrimidine scaffolds often requires activating amide groups under controlled conditions (e.g., using carbodiimide coupling agents). Key challenges include minimizing side reactions (e.g., dimerization) and optimizing reaction time/temperature for yield improvement. Purification often involves reverse-phase HPLC or column chromatography, with purity validated via NMR (¹H/¹³C) and mass spectrometry .

Q. How is the structural integrity of pyrrolidinyl urea derivative 4 validated in experimental settings?

Methodological Answer: Structural confirmation relies on spectroscopic techniques:

- NMR : Peaks corresponding to urea NH protons (δ 6.5–7.5 ppm) and pyrrolidinyl ring protons (δ 1.5–3.0 ppm) are critical.

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the urea moiety.

- HRMS : Validates molecular formula (e.g., [M+H]+ ion). Consistency with computational simulations (DFT) further supports structural assignments .

Q. What in vitro assays are recommended for preliminary biological evaluation of pyrrolidinyl urea derivative 4?

Methodological Answer: Initial screening should focus on target-specific assays. For TRKA-related applications (as per patent data), use kinase inhibition assays (e.g., ADP-Glo™) with IC50 determination. Antiviral activity against HIV-1/2 can be tested via p24 antigen ELISA in MT-4 cells, with AZT as a positive control. Cytotoxicity assays (e.g., MTT) in HEK-293 cells ensure selectivity .

Advanced Research Questions

Q. How does the substitution pattern (e.g., azido vs. piperidinyl groups) at the C4 position influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that azido derivatives (e.g., compound 22a) exhibit enhanced antiviral activity compared to pyrrolidinyl analogues due to improved cellular uptake and target binding. Piperidinyl groups (e.g., 22c) may enhance metabolic stability, while oxygenated six-membered rings (e.g., 22d) increase potency by an order of magnitude. Use comparative molecular field analysis (CoMFA) to map steric/electronic contributions .

Q. What computational strategies are effective for predicting the binding mode of pyrrolidinyl urea derivative 4 to TRKA kinase?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using TRKA’s crystal structure (PDB ID: 4AOJ). Focus on the urea moiety’s hydrogen-bond interactions with hinge residues (e.g., Glu590). MD simulations (≥100 ns) assess binding stability, while free-energy perturbation (FEP) calculations quantify contributions of substituents to binding affinity .

Q. How can contradictory in vitro vs. in vivo efficacy data for pyrrolidinyl urea derivative 4 be resolved?

Methodological Answer: Discrepancies often arise from poor pharmacokinetic (PK) properties. Conduct ADME studies:

- Microsomal stability : Identify metabolic hotspots (e.g., urea cleavage).

- Plasma protein binding : Use equilibrium dialysis to assess unbound fraction.

- In vivo PK : Monitor AUC and half-life in rodent models. If bioavailability is low, consider prodrug strategies (e.g., esterification of polar groups) .

Q. What statistical methods are appropriate for analyzing dose-response data with high variability?

Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Apply outlier tests (Grubbs’ test) to exclude anomalous data points. For low replicate numbers (n=3), employ resampling methods (bootstrapping) to estimate confidence intervals. Report variability as SEM ± 95% CI .

Q. How can in silico toxicity prediction tools improve the safety profile of pyrrolidinyl urea derivative 4?

Methodological Answer: Use platforms like Derek Nexus or ProTox-II to predict hepatotoxicity, mutagenicity, and hERG inhibition. For urea derivatives, prioritize alerts for nephrotoxicity. Experimental validation via Ames test (mutagenicity) and patch-clamp assays (hERG) is critical for lead optimization .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.